7-Phenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDFMITVNDHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of 7-Phenyl-1H-indole and its Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Legacy of the Indole Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its presence in endogenous molecules like serotonin and tryptophan underscores its fundamental role in biological systems. This guide delves into a specific, yet profoundly interesting, member of this family: 7-Phenyl-1H-indole. We will traverse its discovery, synthesis, and the burgeoning exploration of its analogs, offering a technical narrative designed to empower researchers in their quest for novel therapeutics. Our focus will remain on the "why" behind the "how," providing a rationale for experimental design and a forward-looking perspective on the potential of this chemical scaffold.
The Genesis of a Scaffold: Discovery and Synthetic Evolution
While the broader indole family has a rich history, the specific exploration of 7-substituted indoles, particularly with an aromatic substituent like a phenyl group, is a more contemporary endeavor. The impetus for their synthesis often stems from the desire to explore new chemical space and modulate the physicochemical and pharmacological properties of the indole core. The introduction of a phenyl group at the 7-position can significantly impact steric and electronic properties, influencing how the molecule interacts with biological targets.
Strategic Approaches to Synthesis
The synthesis of 7-phenyl-1H-indole and its analogs leverages a variety of modern organic chemistry techniques. A common and effective strategy involves palladium-catalyzed cross-coupling reactions, which allow for the direct formation of the C-C bond between the indole core and the phenyl ring.
This protocol outlines a representative synthesis of 7-phenyl-1H-indole from 7-bromo-1H-indole and phenylboronic acid. The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields and minimizing side reactions.
Materials:
-
7-Bromo-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the addition of water (10% of the total solvent volume).
-
Catalyst Introduction: Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 7-phenyl-1H-indole.
Causality in Protocol Design:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.
-
Base (K₂CO₃): Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Ligand (PPh₃): Stabilizes the palladium center and facilitates the catalytic cycle.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.
Caption: Workflow for the Suzuki-Miyaura synthesis of 7-Phenyl-1H-indole.
The Pharmacological Landscape: Biological Activities and Therapeutic Potential
The true value of a chemical scaffold is realized through its biological activity. The 7-phenyl-1H-indole core and its derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising starting points for drug discovery programs in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of indole derivatives. For the 7-phenyl-1H-indole series, a key mechanism of interest is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a clinically validated class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).
PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Caption: Mechanism of PARP inhibition by 7-Phenyl-1H-indole analogs in cancer cells.
Antioxidant and Anti-inflammatory Properties
Oxidative stress and inflammation are underlying factors in a host of chronic diseases. Indole derivatives are known for their antioxidant capabilities, often acting as radical scavengers. Some analogs of 7-phenyl-1H-indole may exert their effects by modulating the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.
Antimicrobial and Antiviral Activities
The indole scaffold is also a fertile ground for the discovery of novel anti-infective agents. Research has shown that certain 2-phenyl-indole derivatives possess antimycobacterial activity. Furthermore, the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of Hepatitis C Virus (HCV) replication, highlighting the potential of this class of compounds in virology.
Structure-Activity Relationship (SAR) and Analog Development
The systematic modification of the 7-phenyl-1H-indole core is essential for optimizing its pharmacological properties. SAR studies provide a roadmap for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.
Key Positions for Modification
-
Indole Nitrogen (Position 1): Substitution at this position can influence the molecule's hydrogen bonding capacity and overall lipophilicity.
-
Phenyl Ring (at Position 7): The electronic nature and substitution pattern of the phenyl ring can dramatically affect target binding. Electron-donating or electron-withdrawing groups can be introduced to fine-tune activity.
-
Other Positions on the Indole Core (e.g., 2, 3, 5, 6): These positions offer additional opportunities for derivatization to explore new interactions with the biological target.
Quantitative Data Summary
The following table summarizes the biological activities of representative indole analogs from the literature. This data serves as a starting point for understanding the SAR of this compound class.
| Compound ID | Scaffold | Target/Assay | Activity (IC₅₀/EC₅₀/GI₅₀) |
| Analog A | 7-Azaindole | PARP / MCF-7 cells | 15.56 µM (GI₅₀) |
| Analog B | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Anti-HCV (Genotype 1b) | 7.9 µM (EC₅₀) |
| Analog C | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Anti-HCV (Genotype 2a) | 2.6 µM (EC₅₀) |
| Analog D | 3-Phenyl-1H-indole (methoxy-substituted) | Antimycobacterial (Mtb) | 19.4 µM (MIC) |
| Analog E | 3-Phenyl-1H-indole (fluoro-substituted) | Antimycobacterial (Mtb) | 20.3 µM (MIC) |
Future Directions and Concluding Remarks
The 7-phenyl-1H-indole scaffold and its analogs represent a promising area for further investigation in drug discovery. The diverse biological activities observed to date, coupled with the synthetic tractability of the core structure, provide a solid foundation for the development of novel therapeutic agents. Future research should focus on:
-
Elucidation of specific molecular targets: For many of the observed biological activities, the precise molecular targets remain to be identified.
-
Optimization of pharmacokinetic properties: Systematic medicinal chemistry efforts are needed to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.
-
Exploration of novel therapeutic areas: The full therapeutic potential of this scaffold has likely not yet been realized.
This guide has provided a technical overview of the discovery, synthesis, and biological evaluation of 7-phenyl-1H-indole and its analogs. By understanding the underlying principles and experimental rationale, researchers can more effectively harness the potential of this versatile chemical scaffold in their drug discovery endeavors.
References
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Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
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Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2018). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 20(15), 4556–4560. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 634-640. [Link]
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Queval, P., Chaleix, V., Decrop, M., Lherbet, C., & Viaud-Massuard, M. C. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 13(14), 1437–1458. [Link]
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Dhaneesh, S., Swathi Lakshmi, N., & Lal Prasanth, M. L. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(194). [Link]
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Misra, C. S., Honnappa, C. G., Jitta, S. R., Gourishetti, K., Daram, P., Singh, M. P., ... & Unnikrishnan, M. K. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. European Journal of Pharmaceutical Sciences, 83, 106-117. [Link]
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Bariwal, J., & Eynde, J. J. V. (2012). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 17(10), 11753–11796. [Link]
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Ranjithkumar, R., De, P., & Punniyamurthy, T. (2017). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 19(21), 5824–5827. [Link]
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S. Kelly, C., & M. Williams, R. (2007). Practical Synthesis of 7-Prenylindole. The Journal of Organic Chemistry, 72(15), 5832–5834. [Link]
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Yang, H., Sun, P., Zhu, Y., Yan, H., Lu, L., Liu, D., ... & Mao, J. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(17), 2194-2197. [Link]
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Chen, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2789. [Link]
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Chilin, A., et al. (2015). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 115(1), 1-36. [Link]
Methodological & Application
Purification of 7-Phenyl-1H-indole by Column Chromatography: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust methodology for the purification of 7-Phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science, utilizing silica gel column chromatography. This document provides a step-by-step protocol, from slurry preparation and sample loading to elution and fraction analysis. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is thoroughly explained to provide researchers with a deep understanding of the purification process. Troubleshooting strategies for common issues encountered during the chromatography of N-heterocyclic compounds are also addressed, ensuring a high rate of success in obtaining highly pure 7-Phenyl-1H-indole.
Introduction: The Rationale for Chromatographic Purification
7-Phenyl-1H-indole and its derivatives are of significant interest in drug discovery and development due to their presence in a wide array of biologically active compounds. Synthetic routes to 7-Phenyl-1H-indole, such as the Suzuki-Miyaura cross-coupling reaction, often yield a crude product containing unreacted starting materials, catalyst residues (e.g., palladium), and various side-products.[1][2] Achieving high purity is paramount for subsequent applications, including biological screening and materials characterization.
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[3][4] Its efficacy lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[5] For 7-Phenyl-1H-indole, a non-polar compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method. The choice of an appropriate mobile phase is critical for achieving optimal separation.
This guide provides a field-proven protocol for the purification of 7-Phenyl-1H-indole, designed to be a self-validating system for researchers, scientists, and drug development professionals.
Understanding the Chemistry of Separation
The successful purification of 7-Phenyl-1H-indole by column chromatography hinges on the principles of adsorption and elution. Silica gel, a porous form of silicon dioxide (SiO₂), serves as the polar stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
7-Phenyl-1H-indole, with its indole nitrogen and aromatic rings, possesses moderate polarity. The selection of a non-polar mobile phase, such as a mixture of hexane and ethyl acetate, allows for the controlled elution of the compound. By carefully adjusting the polarity of the mobile phase, a fine balance is achieved where the 7-Phenyl-1H-indole has a moderate affinity for the stationary phase, allowing it to be separated from both less polar and more polar impurities.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier(s) |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory suppliers |
| n-Hexane | HPLC Grade | Standard laboratory suppliers |
| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |
| 7-Phenyl-1H-indole (crude) | N/A | Synthesized in-house |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Standard laboratory suppliers |
| Glass Chromatography Column | Appropriate size for scale | Standard laboratory suppliers |
| Celite® 545 | N/A | Standard laboratory suppliers |
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude 7-Phenyl-1H-indole. The scale can be adjusted as needed, with corresponding changes in column size and solvent volumes.
Thin Layer Chromatography (TLC) Analysis: Determining the Optimal Mobile Phase
Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for a preliminary assessment of the separation and the determination of the retention factor (Rf) of the target compound.
-
Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 20:1, 15:1, 10:1).
-
Spot a small amount of the crude 7-Phenyl-1H-indole solution (dissolved in a minimal amount of dichloromethane or ethyl acetate) onto a TLC plate.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the 7-Phenyl-1H-indole spot. A reported Rf value for a similar compound in a 10:1 hexane/ethyl acetate system is 0.5, suggesting a less polar system may be optimal for better separation.[6]
Column Preparation: The Foundation of a Good Separation
Proper column packing is critical to avoid issues such as band broadening and poor separation.
-
Select an appropriate glass chromatography column. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10:1 hexane/ethyl acetate). For 1 gram of crude material, use approximately 50-100 grams of silica gel.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.
Sample Loading: Introducing the Crude Mixture
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude 7-Phenyl-1H-indole in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or Celite®, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column. This method is often preferred as it can lead to sharper bands.
Elution and Fraction Collection: The Separation in Action
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or other suitable containers. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure 7-Phenyl-1H-indole.
Product Isolation and Characterization
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified 7-Phenyl-1H-indole under high vacuum to remove any residual solvent.
-
Characterize the final product by techniques such as NMR, mass spectrometry, and melting point to confirm its identity and purity. The molecular weight of 7-Phenyl-1H-indole is 193.24 g/mol .[7]
Data Presentation: Key Chromatographic Parameters
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 10:1 to 20:1 v/v) | Provides a non-polar environment for optimal elution and separation. The ratio should be optimized based on TLC analysis. |
| Target Rf | 0.25 - 0.35 | Ensures good separation from impurities and efficient elution from the column. |
| Sample Loading | Dry loading with silica gel or Celite® | Often results in sharper bands and better resolution compared to wet loading. |
| Detection | UV light (254 nm) | The aromatic nature of 7-Phenyl-1H-indole allows for easy visualization on TLC plates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Streaking on TLC/Column | The indole nitrogen is basic and can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |
| Poor Separation | Inappropriate mobile phase polarity or column overloading. | Re-optimize the mobile phase using TLC. Ensure the sample load is not more than 1-5% of the mass of the stationary phase. |
| Compound Not Eluting | The compound is too polar for the current mobile phase or is irreversibly adsorbed. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound still does not elute, consider using a more polar solvent system or a different stationary phase like alumina. |
| Compound Decomposing on the Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solution of triethylamine in hexane before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Visualization of the Workflow
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of 7-Phenyl-1H-indole using silica gel column chromatography. By understanding the underlying principles of the separation and carefully following the outlined steps, researchers can consistently obtain high-purity material suitable for a wide range of applications in drug discovery and materials science. The provided troubleshooting guide further equips scientists to address common challenges, ensuring efficient and successful purifications.
References
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ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Retrieved from [Link]
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Application Notes and Protocols: Developing 7-Phenyl-1H-indole Analogs as Potent Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of 7-Phenyl-1H-indole analogs as a promising class of kinase inhibitors. This document offers field-proven insights and detailed protocols to facilitate the discovery of novel therapeutics targeting kinases, with a particular focus on Aurora Kinase A.
Introduction: The 7-Phenyl-1H-indole Scaffold as a Privileged Structure in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2] Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design.[3]
Within the diverse family of indole-based inhibitors, the 7-substituted indole framework offers a unique vector for chemical modification, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. This guide focuses on 7-Phenyl-1H-indole analogs, a subclass with significant potential for the development of highly selective and potent kinase inhibitors. We will use Aurora Kinase A as a representative target to illustrate the application of these principles and protocols.
Strategic Approach to Inhibitor Development
The successful development of 7-Phenyl-1H-indole analogs as kinase inhibitors requires a systematic and iterative approach encompassing design, synthesis, and biological evaluation. The causality behind our experimental choices is rooted in established principles of medicinal chemistry and kinase biology.
Design Rationale: Targeting the Kinase Hinge and Solvent Front
Our design strategy focuses on two key interaction points within the kinase ATP-binding pocket:
-
The Hinge Region: The indole's N-H group can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge.
-
The Solvent-Exposed Region: The 7-phenyl group extends into the solvent-exposed region, providing a modifiable handle to improve potency and selectivity by interacting with less conserved amino acid residues.
This dual-pronged approach allows for the optimization of both affinity for the target kinase and selectivity against off-target kinases.
Synthesis of 7-Phenyl-1H-indole Analogs: A Step-by-Step Protocol
The synthesis of the 7-Phenyl-1H-indole core can be efficiently achieved through the classic Fischer indole synthesis.[4][5] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
General Synthetic Scheme
The following scheme illustrates a representative synthesis of a 7-Phenyl-1H-indole analog.
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- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase inhibitors - Patent EP-2145878-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected side products in indole synthesis
Status: ONLINE | Current Ticket Volume: HIGH | Topic: Side Product Troubleshooting
Welcome to the . This guide is structured to address specific "error codes" (side products) you are encountering in your reactor. Unlike standard reviews, we focus on the causality of failure and the immediate patch to your protocol.
🎫 Ticket Category 1: The "Black Tar" Error (Fischer Indole Synthesis)
User Report: "I attempted a standard Fischer synthesis using 4-methoxyphenylhydrazine and cyclohexanone in 10% H₂SO₄. The reaction turned black immediately, and I isolated an intractable tar with <10% yield."
🔍 Root Cause Analysis: Acid-Mediated Polymerization
Indoles are electron-rich enamines masked as aromatics. In the presence of strong protic acids and oxygen, they undergo electrophilic attack at the C3 position by another indole molecule, leading to dimers, trimers, and eventually polypyrrole-like polymers (the "black tar").
The Mechanistic Glitch:
-
Product Inhibition: The product (indole) is more electron-rich than the starting material (hydrazone).
-
C3-Protonation: The acid catalyst protonates the C3 position of the newly formed indole, creating a highly electrophilic iminium ion (indoleninium).
-
Nucleophilic Attack: A second unprotonated indole molecule attacks this cation, initiating polymerization.
🛠️ Troubleshooting Protocol
Patch 1.1: Switch to Lewis Acid Catalysis Replace strong protic acids (H₂SO₄, HCl) with Lewis acids that coordinate the hydrazine nitrogen without sufficiently protonating the indole C3 position.
| Parameter | Legacy Condition (High Risk) | Optimized Condition (Low Risk) |
| Catalyst | 10-20% H₂SO₄ or PPA | ZnCl₂ (1-2 equiv) or Zeolites |
| Solvent | AcOH / EtOH | Toluene or Xylene |
| Temp | Reflux (100°C+) | 80-110°C (Controlled) |
Patch 1.2: The "Electron-Rich" Workaround Electron-donating groups (EDGs) like -OMe destabilize the N-N bond, favoring homolytic cleavage (tar formation) over the [3,3]-sigmatropic shift.
-
Action: Use the Buchwald-Hartwig Modification . Couple an aryl bromide with a benzophenone hydrazone, then perform the Fischer cyclization. This avoids the unstable free hydrazine intermediate.
🎫 Ticket Category 2: Regioisomer Mismatch (Unsymmetrical Ketones)
User Report: "I reacted 2-butanone (methyl ethyl ketone) with phenylhydrazine. I wanted the 2-ethylindole, but I got a 50:50 mixture containing 2,3-dimethylindole."
🔍 Root Cause Analysis: Enolization Competition
The Fischer synthesis requires the hydrazone to tautomerize into an ene-hydrazine. Unsymmetrical ketones can enolize towards the methyl (kinetic) or methylene (thermodynamic) side.
📉 Decision Logic: Controlling Regioselectivity
Use the following logic flow to force the reaction down the desired pathway.
Figure 1: Decision matrix for controlling regioselectivity in Fischer Indole Synthesis.
🎫 Ticket Category 3: Stalled Reaction (Larock Heteroannulation)
User Report: "I am running a Larock synthesis using o-iodoaniline and an internal alkyne. The reaction stalls at 50% conversion, and adding more catalyst doesn't help."
🔍 Root Cause Analysis: Chloride Inhibition & Oxidative Addition
The Larock synthesis relies on a Pd(0)/Pd(II) cycle.[1]
-
Chloride Overdose: While LiCl is essential to regenerate the active Pd species, excess chloride (>1 equiv) inhibits the coordination of the alkyne to the Palladium center.
-
Steric Bulk: If using o-bromoaniline instead of o-iodoaniline, the oxidative addition step is the rate-limiting bottleneck.
🛠️ Troubleshooting Protocol
Patch 3.1: The "Ligand Boost" (for bromo-substrates) Standard PPh₃ is often too weak for difficult substrates.
-
Protocol Adjustment: Switch to P(t-Bu)₃ (Tri-tert-butylphosphine). This electron-rich, bulky ligand accelerates oxidative addition.
Patch 3.2: Stoichiometry Audit Ensure your reagent ratios match this optimized standard:
| Reagent | Stoichiometry | Function | Warning |
| Pd(OAc)₂ | 5 mol% | Pre-catalyst | |
| Ligand | 10 mol% | Stabilizer | PPh₃ for Iodo; P(t-Bu)₃ for Bromo |
| Base | 3.0 equiv | Na₂CO₃ or K₂CO₃ | Stronger bases may cause alkyne polymerization |
| LiCl | Exactly 1.0 equiv | Promoter | >1.0 equiv inhibits reaction |
| Alkyne | 1.2 - 1.5 equiv | Reactant | Excess required if alkyne is volatile |
🎫 Ticket Category 4: The "Pink/Red Shift" (Storage & Stability)
User Report: "My pure white indole crystals turned pink/brown after sitting on the bench for a week."
🔍 Root Cause Analysis: Auto-Oxidation
Indoles are susceptible to radical auto-oxidation at the C3 position, forming indoleninyl hydroperoxides , which decompose into isatins (red/orange) or oxindoles .
🛠️ Prevention Protocol
-
Storage: Store all indoles under Argon at -20°C.
-
Purification: If the color changes, pass the material through a short plug of basic alumina (not silica, which is acidic and promotes polymerization) to remove the oxidized impurities.
-
Stabilization: For highly unstable electron-rich indoles, N-acetylation or N-Boc protection significantly increases oxidative stability.
🧪 Experimental Deep Dive: Optimized Larock Protocol
For the synthesis of 2,3-diphenylindole from o-iodoaniline.
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Na₂CO₃ (3.0 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Solvation: Add DMF (5 mL). Critical: Degas DMF by sparging with Argon for 15 mins prior to addition.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/LiCl. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Check:
-
TLC: Product should be fluorescent blue under UV (254/365 nm).
-
NMR: Look for the disappearance of the broad NH₂ signal of aniline (approx 4.0 ppm) and appearance of the sharp indole NH (approx 8.0-10.0 ppm).
📚 References
-
Fischer Indole Mechanism & Side Products:
-
Larock Synthesis Optimization:
-
Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[8] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.
-
-
Buchwald Modification (For Electron-Rich Hydrazines):
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis."[2] Journal of the American Chemical Society, 1998 , 120(26), 6621–6622.
-
-
Oxidative Stability of Indoles:
-
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016 .
-
-
Troubleshooting Regioselectivity:
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993 , 25(6), 607-632.
-
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Managing Regioselectivity in Unsymmetrical Ketone Indole Synthesis
Welcome to the Technical Support Center dedicated to navigating the complexities of regioselectivity in indole synthesis from unsymmetrical ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling isomeric outcomes in one of the most fundamental transformations in heterocyclic chemistry. Here, we dissect common problems, offer field-proven solutions, and explain the mechanistic rationale behind them.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Why am I getting a mixture of two regioisomers in my Fischer indole synthesis with an unsymmetrical ketone?
-
FAQ 2: How does the choice of acid catalyst influence the regiochemical outcome?
-
FAQ 3: What is the role of steric hindrance in directing the cyclization?
-
FAQ 4: Can electronic effects of substituents on the ketone or phenylhydrazine control regioselectivity?
-
FAQ 5: Are there modern catalytic methods that offer better regiocontrol than the classical Fischer synthesis?
-
FAQ 6: My Bischler-Möhlau synthesis with an unsymmetrical α-bromo-acetophenone is unselective. What are my options?
-
-
Troubleshooting Guide: Fischer Indole Synthesis
-
Problem: My reaction favors the thermodynamically less stable (more hindered) indole isomer.
-
Problem: I observe significant decomposition and low yields along with poor regioselectivity.
-
Problem: The regioselectivity of my reaction is inconsistent between batches.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Optimization.
-
Protocol 2: Buchwald Modification for Controlled Hydrazone Formation.
-
-
References
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of two regioisomers in my Fischer indole synthesis with an unsymmetrical ketone?
Answer:
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis.[1][2] The root cause lies in the initial steps of the mechanism. The reaction begins with the formation of a phenylhydrazone, which then must tautomerize to an enamine (or 'ene-hydrazine') intermediate.[3][4] For an unsymmetrical ketone (e.g., R1-CH2-CO-CH2-R2), this tautomerization can occur towards either of the two α-carbons, leading to two different enamine intermediates. Each of these enamines can then proceed through the subsequent[5][5]-sigmatropic rearrangement and cyclization steps to yield a distinct indole regioisomer.
The ratio of these two products is determined by the relative rates of formation of the two competing enamine intermediates and the energetics of the subsequent rate-determining[5][5]-sigmatropic rearrangement.[3][6][7]
Diagram: Competing Pathways in Fischer Indole Synthesis
Caption: Competing pathways from an unsymmetrical ketone.
FAQ 2: How does the choice of acid catalyst influence the regiochemical outcome?
Answer:
The acid catalyst is a critical variable for controlling regioselectivity. Its role is not merely to facilitate the reaction but to influence the equilibrium between the two possible enamine intermediates. The acidity of the medium can dictate which enamine is more favorably formed.[2][8]
-
Brønsted Acids (HCl, H₂SO₄, PPA): The concentration and strength of the acid are crucial. Studies have shown that varying the concentration of phosphoric acid (by adding P₂O₅) or sulfuric acid can dramatically shift the product ratio.[2] Generally, stronger acid conditions tend to favor the formation of the more substituted, thermodynamically more stable enamine, which then leads to the corresponding indole isomer. Milder acidic conditions may favor the kinetically formed, less substituted enamine.
-
Lewis Acids (ZnCl₂, BF₃, AlCl₃): Lewis acids coordinate to the carbonyl oxygen, influencing the acidity of the α-protons and thus the direction of enolization. The choice of Lewis acid can also introduce steric factors that favor one pathway over the other.[1][4]
-
Eaton's Reagent (P₂O₅/MeSO₃H): This superacidic medium has been shown to provide unprecedented regiocontrol in certain cases, often favoring the formation of 3-unsubstituted indoles from methyl ketones.[8] The harshness of the reagent can be attenuated by dilution in solvents like sulfolane or dichloromethane to prevent degradation.[8]
| Catalyst System | General Tendency | Considerations |
| Dilute Brønsted Acids | Favors kinetic enamine (less substituted) | Slower reaction rates, may require higher temperatures. |
| Conc. H₂SO₄ / PPA | Favors thermodynamic enamine (more substituted) | Can cause charring/decomposition of sensitive substrates.[9] |
| ZnCl₂ | Highly substrate-dependent, often favors thermodynamic product | A very common and effective catalyst.[1] |
| Eaton's Reagent | Can favor less substituted enamine (e.g., from methyl ketones) | Very harsh conditions; optimization by dilution is often necessary.[8] |
FAQ 3: What is the role of steric hindrance in directing the cyclization?
Answer:
Steric hindrance plays a significant role in two key stages: enamine formation and the[5][5]-sigmatropic rearrangement.
-
Enamine Formation: The approach of the bulky phenylhydrazine moiety to the ketone can be sterically influenced. Deprotonation at the less sterically encumbered α-carbon is often kinetically favored, leading to the less substituted enamine.[10]
-
[5][5]-Sigmatropic Rearrangement: This is often the rate-determining step.[3] The transition state of this rearrangement requires a specific spatial arrangement of the atoms. If one of the potential enamine intermediates leads to a highly sterically congested transition state, that pathway will be energetically disfavored, and the reaction will preferentially proceed through the less hindered pathway. For example, a bulky substituent on the ketone may direct the formation of the indole isomer where this bulky group is further away from the newly formed ring junction.
Diagram: Steric Influence on Regioselectivity
Caption: Steric hindrance favoring the less congested pathway.
FAQ 4: Can electronic effects of substituents on the ketone or phenylhydrazine control regioselectivity?
Answer:
Yes, electronic effects are a powerful tool for directing regioselectivity.
-
Substituents on the Ketone: An electron-withdrawing group (EWG) on one side of the ketone will increase the acidity of the adjacent α-protons, kinetically favoring enamine formation on that side. Conversely, an electron-donating group (EDG) can disfavor enolization on its side. Computational studies have shown that an EWG can destabilize the transition state of the[5][5]-sigmatropic rearrangement, thereby disfavoring the formation of the corresponding indole product.[6][7][11]
-
Substituents on the Phenylhydrazine: Substituents on the aromatic ring of the phenylhydrazine influence the nucleophilicity of the enamine and the electronic nature of the arene participating in the rearrangement. Generally, for meta-substituted phenylhydrazines:
FAQ 5: Are there modern catalytic methods that offer better regiocontrol than the classical Fischer synthesis?
Answer:
Absolutely. While the Fischer synthesis is a workhorse, modern organometallic chemistry has introduced powerful methods that provide excellent regiocontrol, often under milder conditions.
-
Palladium-Catalyzed Reactions: The Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[4][10] This allows for the pre-formation of a specific hydrazone, which can then undergo cyclization, offering a route to a single regioisomer. Other palladium-catalyzed methods, such as the Larock indole synthesis, achieve regioselectivity through the migratory insertion of an unsymmetrical alkyne, where steric factors often dictate the outcome.[9][12]
-
Rhodium and Iron-Catalyzed C-H Activation: Recent advances have utilized transition metals like rhodium and iron to catalyze the C-H alkylation or annulation of anilines or their derivatives.[13][14] These methods often employ directing groups to achieve high regioselectivity, providing access to indole isomers that are difficult to obtain through classical methods.[13] For instance, catalyst control has been demonstrated in Pd-catalyzed arylations of indoles, where the choice of ligand can switch the selectivity from the C2 to the C3 position.[5][15]
FAQ 6: My Bischler-Möhlau synthesis with an unsymmetrical α-bromo-acetophenone is unselective. What are my options?
Answer:
The Bischler-Möhlau synthesis is notorious for its harsh conditions, low yields, and unpredictable regioselectivity.[9][16][17] The reaction can proceed through complex mechanistic pathways, sometimes involving 1,2-aryl shifts, which complicates the prediction of the major product.[17]
If you are facing regioselectivity issues with this method, it is often more practical to switch to a more reliable synthetic strategy. Consider the following alternatives:
-
Fischer Indole Synthesis: If a suitable unsymmetrical ketone and phenylhydrazine are available, this method often provides more predictable outcomes.
-
Modern Catalytic Methods: As discussed in FAQ 5, methods like the Larock, Buchwald, or other C-H activation strategies offer superior control and are generally higher yielding.[4][10][12]
-
Substrate Modification: Redesign your synthesis to use symmetrical starting materials if possible, or introduce a strong electronic or steric bias into your unsymmetrical substrate to favor a single outcome.
Troubleshooting Guide: Fischer Indole Synthesis
Problem: My reaction favors the thermodynamically less stable (more hindered) indole isomer.
-
Probable Cause: The reaction is under kinetic control. This often happens at lower temperatures or with less acidic catalysts, where the less sterically hindered, more rapidly formed enamine proceeds to the product before it can equilibrate to the more stable thermodynamic enamine.
-
Proposed Solution:
-
Increase Acidity: Switch to a stronger acid catalyst or increase the concentration of your current one. For example, move from acetic acid to polyphosphoric acid (PPA) or try Eaton's reagent.[2][8]
-
Increase Temperature/Reaction Time: Allowing the reaction to run longer or at a higher temperature can promote the equilibration of the enamine intermediates, favoring the thermodynamic pathway.
-
Change Solvent: A more polar solvent can sometimes influence the enamine equilibrium.
-
Problem: I observe significant decomposition and low yields along with poor regioselectivity.
-
Probable Cause: The reaction conditions are too harsh for your substrate. Highly acidic media and high temperatures can cause charring, polymerization, or other side reactions, especially with sensitive functional groups.[9]
-
Proposed Solution:
-
Milder Catalyst: Switch to a milder Lewis acid like ZnCl₂ or even a Brønsted acid like p-toluenesulfonic acid.
-
Dilute Harsh Reagents: If using a strong acid like PPA or Eaton's reagent, try diluting it with an inert, high-boiling solvent like sulfolane or dichloromethane.[8] This can moderate the acidity while still allowing for the necessary temperature.
-
Two-Step Procedure: Isolate the phenylhydrazone first before subjecting it to the cyclization conditions. This ensures complete formation of the intermediate and can sometimes lead to cleaner reactions.[9]
-
Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable to the acidic conditions.
-
Problem: The regioselectivity of my reaction is inconsistent between batches.
-
Probable Cause: The reaction is highly sensitive to subtle variations in conditions.
-
Proposed Solution:
-
Strict Control of Acid Concentration: The water content in acids like PPA can significantly affect their acidity. Ensure you are using a consistent grade and quality of catalyst for each reaction.
-
Purify Starting Materials: Impurities in the ketone or phenylhydrazine can act as catalysts or inhibitors, leading to variable results.[9] Ensure high purity of all reagents.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that might affect reproducibility.
-
Standardize Heating: Ensure consistent and uniform heating. Hot spots in the reaction vessel can lead to localized decomposition and inconsistent results. Use an oil bath for uniform temperature control.
-
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Optimization
Disclaimer: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the unsymmetrical ketone (1.0-1.1 equiv) in a suitable solvent (e.g., ethanol or acetic acid). Heat the mixture to reflux for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Cool the reaction and isolate the hydrazone by filtration or evaporation, or proceed directly to the next step.
-
Cyclization: To the crude or purified hydrazone, add the acid catalyst.
-
For PPA: Add polyphosphoric acid (typically 10x the weight of the hydrazone) and heat the mixture with stirring at 80-150 °C.
-
For ZnCl₂: Add anhydrous zinc chloride (1.5-3.0 equiv) in a high-boiling solvent like toluene or xylenes and heat to reflux.
-
For Eaton's Reagent: Add a solution of 7.7 wt% P₂O₅ in MeSO₃H (Eaton's reagent) and stir at room temperature or with gentle heating (40-80 °C).[8]
-
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water. Basify the aqueous solution with NaOH or Na₂CO₃ until pH > 8.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald Modification for Controlled Hydrazone Formation
This protocol allows access to a single hydrazone isomer before cyclization.
-
Palladium-Catalyzed Coupling: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), the desired hydrazone (e.g., from a hindered ketone like 3-pentanone, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) in an anhydrous solvent like toluene.
-
Reaction: Heat the mixture at 80-110 °C until the aryl bromide is consumed (monitor by GC-MS or LC-MS).
-
Hydrazone Exchange & Cyclization: To the crude reaction mixture containing the newly formed N-arylhydrazone, add the desired unsymmetrical ketone (2.0-3.0 equiv) and an acid catalyst (e.g., p-TsOH, 1.2 equiv). Continue heating at reflux until the indole formation is complete.
-
Workup & Purification: Cool the reaction, filter through a pad of celite, and concentrate. Perform a standard aqueous workup and purify the product by column chromatography.
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2017). Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation through Choice of Metal Hydride. Angewandte Chemie International Edition. [Link]
-
Neufeldt, S. R., et al. (2012). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. Wikipedia. [Link]
- Rosas-Garcia, V. M., et al. The Fischer Indole Synthesis: A Semiempirical Study.
-
Neufeldt, S. R., et al. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. ACS Catalysis. [Link]
-
Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Chemistry – An Asian Journal. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Yang, K., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. [Link]
-
University of Rochester. Indoles. [Course notes]. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2025). Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. Journal of the American Chemical Society. [Link]
-
Palmer, B. A., & Rothwell, A. G. (1973). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ghaedi, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
ResearchGate. (2019). Möhlau‐Bischler indole synthesis. ResearchGate. [Link]
-
Porwal, S., et al. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Scribd. (2012). Indole Synthesis: New Methods. Scribd. [Link]
-
Wang, X., et al. (2019). Completely regioselective insertion of unsymmetrical alkynes into electron-deficient alkenes for the synthesis of new pentacyclic indoles. Chemical Communications. [Link]
-
Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]
- Larock, R. C. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchwithnj.com [researchwithnj.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Overcoming Low Reactivity of Substituted Phenylhydrazines
Welcome to the Technical Support Hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the low reactivity of substituted phenylhydrazines, particularly those bearing electron-withdrawing groups. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of substituted phenylhydrazines.
Q1: Why is my phenylhydrazine with an electron-withdrawing group (EWG) so unreactive?
A: The core issue is a decrease in the nucleophilicity of the hydrazine's terminal nitrogen atom. An electron-withdrawing group (like nitro, cyano, or halogen) on the phenyl ring pulls electron density away from the hydrazine moiety through inductive and/or resonance effects.[1][2] This delocalization reduces the availability of the lone pair of electrons on the terminal nitrogen, making it a weaker nucleophile and thus less likely to attack the electrophilic carbon of a carbonyl compound.[2] This initial nucleophilic attack is the first and often rate-limiting step in many crucial reactions, such as the formation of a phenylhydrazone, which is the key intermediate in the Fischer indole synthesis.[1][3][4]
Q2: In which common reactions is this low reactivity most problematic?
A: The challenge of low reactivity is most prominent in reactions that rely on the nucleophilic character of the hydrazine. The most notable example is the Fischer indole synthesis .[3][4][5] This reaction requires the initial formation of a hydrazone, followed by a[1][1]-sigmatropic rearrangement.[1][3] If the starting phenylhydrazine is deactivated by an EWG, the initial hydrazone formation can be exceedingly slow or fail altogether, preventing the entire synthesis from proceeding.[6] Other affected reactions include the Japp-Klingemann reaction and the synthesis of various pyrazole and indazole heterocycles.
Q3: How can I qualitatively predict the reactivity of my substituted phenylhydrazine?
A: You can predict reactivity by analyzing the electronic properties of the substituent on the phenyl ring.
-
Strongly Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -CF₃, and multiple halogen substitutions will significantly decrease reactivity. Reactions with these substrates often require forcing conditions.
-
Moderately Electron-Withdrawing Groups: Halogens (-F, -Cl, -Br) will reduce reactivity, but often not to the point of complete failure under standard conditions.[1]
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, or -N(CH₃)₂ increase the electron density on the hydrazine nitrogen, enhancing its nucleophilicity and reactivity.[2][7] However, be aware that strongly donating groups can sometimes lead to side reactions by weakening the N-N bond.[5][8]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to overcoming specific problems encountered in the lab.
Issue 1: Complete Reaction Failure or No Product Formation
-
Symptom: TLC or LC-MS analysis shows only unreacted starting materials (phenylhydrazine and carbonyl compound).
-
Primary Cause: The activation energy for the initial nucleophilic attack (hydrazone formation) is too high due to the poor nucleophilicity of the deactivated phenylhydrazine.
Solution A: Optimize the Catalyst System
The role of the acid catalyst is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak hydrazine nucleophile.[9] If your standard catalyst isn't working, a change is needed.
-
Switch from Brønsted to Lewis Acids: While Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) are common, strong Lewis acids can be more effective.[3][4][6] Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ coordinate directly to the carbonyl oxygen, providing potent activation.[10][11]
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading (from catalytic to stoichiometric amounts) can sometimes force the reaction forward. However, monitor carefully for side reactions.
-
Consider Specialized Catalysts: For hydrazone formation specifically, nucleophilic catalysts like aniline or substituted anthranilic acids have been shown to be highly effective, even at neutral pH.[12][13]
Table 1: Comparison of Acid Catalysts for Deactivated Phenylhydrazines
| Catalyst Type | Examples | Mechanism of Action | Best For |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), HCl, Polyphosphoric acid (PPA) | Protonates carbonyl oxygen, increasing carbon electrophilicity.[9][14] | Moderately deactivated systems; initial optimization.[3] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄ | Coordinates to carbonyl oxygen, strongly increasing carbon electrophilicity.[10] | Strongly deactivated systems where Brønsted acids fail.[3][4] |
| Nucleophilic Catalyst | Aniline, 5-Methoxyanthranilic acid | Forms a more reactive imine intermediate with the carbonyl, which then reacts with the hydrazine.[12][13] | Overcoming slow hydrazone formation under milder conditions. |
Solution B: Employ Thermal or Microwave Energy
Increasing the reaction temperature provides the necessary energy to overcome the activation barrier.
-
Conventional Heating: Increase the temperature and prolong the reaction time. Use a high-boiling point solvent if necessary.
-
Microwave-Assisted Synthesis (MAOS): This is a highly effective technique for difficult reactions.[15] Microwave irradiation uses dielectric heating to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time (from hours to minutes) and significant increases in yield.[16][15]
Protocol 1: Microwave-Assisted Fischer Indole Synthesis with a Deactivated Phenylhydrazine
-
Preparation: In a 10 mL microwave reaction vial, combine the deactivated phenylhydrazine (e.g., 4-nitrophenylhydrazine, 1.0 mmol), the ketone/aldehyde (1.1 mmol), and a suitable catalyst (e.g., p-TSA, 20 mol%).
-
Solvent: Add a high-boiling polar solvent (e.g., DMF, 3 mL).
-
Sealing: Securely seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a high temperature (e.g., 150-180 °C) for a short duration (e.g., 10-20 minutes).[17] Safety Note: Always perform microwave reactions in a designated microwave reactor behind a blast shield.
-
Work-up: After cooling to room temperature, quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).[17]
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.
Issue 2: Low Yield or Incomplete Conversion
-
Symptom: TLC/LC-MS shows a mixture of starting materials and the desired product, even after extended reaction times.
-
Possible Cause A: The initial hydrazone formation is a reversible, equilibrium-driven process. The water produced during the reaction can hydrolyze the hydrazone back to the starting materials.
-
Solution A: Water Removal: Drive the equilibrium toward the product by actively removing water from the reaction mixture.
-
Dean-Stark Apparatus: Use a Dean-Stark trap with a suitable azeotroping solvent (e.g., toluene, benzene) to physically remove water as it forms.
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction flask to sequester water.
-
-
Possible Cause B: The substituted phenylhydrazine is degrading under the reaction conditions. Electron-rich and even some electron-poor phenylhydrazines can be unstable, especially when heated for long periods or exposed to air.[18]
-
Solution B: Ensure Purity and Inert Conditions
-
Check Purity: Use freshly purified phenylhydrazine. Old or discolored starting material is often a sign of decomposition.[5]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Protecting Groups: For extremely sensitive hydrazines, consider using a protecting group strategy. For example, prepare a more stable Boc-protected hydrazine, which can be deprotected under acidic conditions in situ.[18]
-
Section 3: Visualization Hub
Diagram 1: Troubleshooting Flowchart
This decision tree provides a logical workflow for addressing low reactivity issues in real-time.
Caption: Troubleshooting workflow for low-yield reactions.
Diagram 2: Electronic Effects on Hydrazine Nucleophilicity
This diagram illustrates how substituents alter the electron density on the reactive nitrogen atom.
Caption: Impact of substituents on phenylhydrazine reactivity.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Microwave-Assisted Synthesis of Substituted Indoles: Applic
- Troubleshooting low yield in Fischer indole synthesis of fluorin
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF. [Link]
- A Technical Guide to the Mechanism of Hydrazone Form
- Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Deriv
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]
- A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. Benchchem.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
-
Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
L. LEWIS ACID CATALYSIS. University of Minnesota. [Link]
-
Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry. [Link]
-
Phenylhydrazine – Knowledge and References. Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. people.reed.edu [people.reed.edu]
- 12. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. d-nb.info [d-nb.info]
Technical Support Center: Indole Friedel-Crafts Alkylation Optimization
Subject: Minimizing Byproduct Formation & Controlling Regioselectivity
Ticket ID: IND-FC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Indole Paradox"
Welcome to the technical support hub. You are likely here because your Friedel-Crafts (FC) alkylation of indole is yielding a complex mixture rather than a clean C3-alkylated product.
Indoles present a unique paradox in electrophilic aromatic substitution (EAS): they are super-nucleophiles (approx.
-
Polyalkylation: The product is often more reactive than the starting material.
-
Oligomerization: Acid-catalyzed self-dimerization.
-
Regio-scrambling: Thermodynamic migration from C3 to C2 (Plancher Rearrangement).
This guide deconstructs these failure modes and provides self-validating protocols to resolve them.
Module 1: Troubleshooting Regioselectivity (C3 vs. C2 vs. N1)
Issue: "I am seeing significant C2-alkylation or N-alkylation alongside my desired C3 product."
Root Cause Analysis
-
C3-Selectivity (Kinetic Control): The C3 position is the most nucleophilic site due to the stability of the iminium intermediate (see Diagram 1). Under mild conditions, C3 is favored.
-
C2-Selectivity (Thermodynamic Control): If the reaction temperature is too high or the reaction time too long, the C3-alkyl group can migrate to the C2 position via the Plancher Rearrangement (Wagner-Meerwein shift).
-
N1-Alkylation: Occurs in the presence of strong bases or if the nitrogen lone pair is not sufficiently "protected" by solvation or Lewis acid coordination.
Diagnostic Workflow
Use this logic flow to determine the cause of your regioselectivity loss.
Figure 1: Diagnostic logic for identifying the source of regio-irregularities.
Solution Protocol
-
Enforce Kinetic Control: Lower the temperature (0°C to -78°C) to favor C3. Stop the reaction immediately upon consumption of the electrophile.
-
Suppress N-Alkylation: Use H-bonding solvents (e.g., TFE or HFIP). These solvents form a hydrogen bond with the N-H proton, sterically and electronically shielding the nitrogen from electrophilic attack [1].
-
Catalyst Selection: Switch to "Softer" Lewis acids. Indium(III) and Scandium(III) salts coordinate preferentially to the electrophile (carbonyl/imine) rather than the hard indole nitrogen.
Module 2: Preventing Polyalkylation & Dimerization
Issue: "My mass spec shows [M+Electrophile] but also [M+2E] (dialkylation) and [2M] (indole dimer)."
The Mechanism of Failure
-
Polyalkylation: The alkylated indole product is electron-rich (alkyl groups are activating). It competes with the starting indole for the remaining electrophile.
-
Dimerization: In the presence of strong Brønsted acids (or moisture reacting with Lewis acids to form HX), indole undergoes acid-catalyzed dimerization (see Diagram 2).
Figure 2: Acid-catalyzed dimerization pathway competing with the desired FC reaction.
Comparative Catalyst Performance Data
The choice of catalyst significantly impacts the ratio of mono-alkylated product to byproducts.
| Catalyst System | Acidity Type | Polyalkylation Risk | Dimerization Risk | Recommended Use |
| Strong Lewis | High | High | Avoid for sensitive indoles. | |
| Strong Lewis | Moderate | High | Good for unreactive electrophiles. | |
| Mild / Water-tolerant | Low | Low | Gold Standard for general use [2]. | |
| Mild / Water-tolerant | Low | Low | Excellent for aqueous/wet conditions. | |
| Brønsted Acids (TFA) | Strong Brønsted | Moderate | Very High | Only for highly stabilized electrophiles. |
Solution Protocol
-
Stoichiometry: Use a 1.2 to 1.5 molar excess of Indole . This ensures that the electrophile is statistically more likely to encounter unreacted indole than the product.
-
Slow Addition: Add the electrophile (not the catalyst) slowly via syringe pump. This keeps the instantaneous concentration of electrophile low, suppressing polyalkylation.
-
Water Scavenging: Add 3Å Molecular Sieves. Moisture converts Lewis acids into Brønsted acids (e.g.,
), which catalyze dimerization.
Module 3: Optimized Experimental Protocol
Protocol: Indium(III)-Catalyzed C3-Alkylation of Indole
Target Application: Alkylation with
Reagents
-
Indole (1.2 equiv)
-
Electrophile (1.0 equiv)
-
or
(1–5 mol%) -
Solvent: Acetonitrile (
) or Dichloromethane (DCM).-
Note: Use TFE (Trifluoroethanol) if N-alkylation is observed.
-
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve Indole (1.2 equiv) and Catalyst (0.05 equiv) in anhydrous solvent (0.2 M concentration relative to indole).
-
Why? Pre-complexing the catalyst with the nucleophile is rare; usually, we want the catalyst to activate the electrophile. However, in this specific protocol, we dissolve the indole first to ensure it is in excess.
-
Correction:Standard Practice: Dissolve Indole and Catalyst. Add Electrophile.
-
-
Temperature: Cool the mixture to 0°C .
-
Control: Low temp suppresses the activation energy barrier for C2-migration (Plancher rearrangement).
-
-
Addition: Add the Electrophile (dissolved in minimal solvent) dropwise over 30 minutes.
-
Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the electrophile.
-
Critical Stop: Do not let the reaction stir "overnight" if conversion is complete at 2 hours. Extended stirring promotes thermodynamic rearrangement to C2.
-
-
Quench: Quench with saturated
or dilute ammonia.-
Why? Neutralizing the acid immediately prevents post-reaction dimerization during workup.
-
FAQs (Frequently Asked Questions)
Q: Can I use
Q: I see a spot on TLC that moves slightly slower than my product. What is it?
A: This is likely the C2-alkylated isomer . It is often slightly more polar than the C3 isomer due to the exposed N-H moiety being more accessible for hydrogen bonding with the silica. Check 1H NMR: C3-substitution leaves a singlet/doublet at the C2 position (
Q: How do I remove the excess indole I used to prevent polyalkylation? A: Indole is sublimable. You can remove it via high-vacuum drying (if your product is non-volatile) or by column chromatography (Indole is relatively non-polar, usually eluting early in EtOAc/Hexanes gradients).
References
-
Selectivity via Solvation: Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Link
- Indium Catalysis: Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Functionalization of Indoles in a New Dimension. Wiley-VCH.
-
Plancher Rearrangement: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Friedel-Crafts Scope: You, S.-L., Cai, Q., & Zeng, M. (2009). Chiral Brønsted Acid Catalyzed Friedel−Crafts Alkylation of Indoles. Chemical Society Reviews. Link
Technical Support Center: A Guide to Improving the Stability of Indole Compounds During Workup and Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet often sensitive indole scaffold. The electron-rich nature of the indole ring makes it susceptible to various degradation pathways, leading to failed experiments, impure samples, and inconsistent results. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you preserve the integrity of your indole-containing molecules.
Part 1: Frequently Asked Questions (FAQs) on Indole Stability
This section addresses the most common issues encountered when handling and storing indole compounds.
Q1: My indole solution is turning yellow/brown/pink upon standing. What is happening and how can I prevent it?
A1: A color change is the most common visual indicator of indole degradation, primarily due to oxidation. The indole nucleus is electron-rich, making it highly susceptible to oxidation by atmospheric oxygen.[1] This process often leads to the formation of colored oligomers or specific oxidized products like isatin.
-
Causality: The C2-C3 double bond of the indole is particularly reactive. Oxidation can be initiated by light, heat, residual metal catalysts from synthesis, or ambient air. The initial oxidation products can themselves catalyze further degradation.
-
Preventative Measures:
-
Inert Atmosphere: Always handle and store sensitive indoles under an inert atmosphere of nitrogen or argon.[2] This is the most effective way to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen/argon or through freeze-pump-thaw cycles.
-
Antioxidants: For storage in solution, adding a radical scavenger like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%) can be highly effective.[2]
-
Light Protection: Store solutions and solid samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
Q2: I'm performing a reaction under acidic conditions and my indole is decomposing. Why is this happening?
A2: While the indole nitrogen has a lone pair, it is generally non-basic because these electrons are part of the aromatic system.[3] Strong acids, however, will protonate the indole ring, not at the nitrogen, but at the C3 position.[4][5] This disrupts the aromaticity and forms a highly reactive indoleninium ion. This cation is susceptible to polymerization or reaction with any nucleophile present, leading to complex mixtures and sample loss.[5]
-
Mechanistic Insight: The protonated form has a pKa of approximately -3.6, indicating that only strong acids can cause this issue.[4] The sensitivity of many indole derivatives, such as tryptamines, under acidic conditions is a direct result of this C3 protonation.[4]
-
Solutions:
-
Avoid strong, non-nucleophilic acids (e.g., HCl, H₂SO₄, TFA) during workup if possible.
-
If acidic conditions are required, use the mildest acid that achieves the desired transformation and keep the temperature as low as possible.
-
Consider protecting the indole nitrogen (e.g., as a Boc, Ts, or SEM derivative) to decrease the electron density of the ring and its susceptibility to protonation.
-
Q3: What are the absolute best-practice conditions for long-term storage of a sensitive indole compound?
A3: For maximum stability over months or years, a multi-layered approach is essential.
-
Solid Storage: Store the compound as a solid, if possible, in a tightly sealed amber vial with the headspace flushed with argon or nitrogen. Store this vial in a freezer at -20°C or, for highly sensitive compounds, at -80°C.
-
Solution Storage: If a stock solution is necessary, prepare it in a dry, peroxide-free, and degassed solvent (anhydrous DMSO or DMF are common choices).[2] Add an antioxidant like BHT. Aliquot the solution into smaller, single-use volumes in amber vials, flush the headspace with inert gas, seal tightly, and store at -80°C.[2] This prevents repeated freeze-thaw cycles and exposure to air.
Part 2: Troubleshooting Experimental & Analytical Issues
This section provides guides for specific scenarios where indole stability is a challenge.
Guide 1: Degradation During Chromatographic Purification
Issue: "My indole compound looks clean by TLC or crude NMR, but after silica gel column chromatography, I see new spots/peaks, and my yield is low."
This is a classic problem caused by the acidic nature of standard silica gel. The silica surface can act as a mild acid catalyst, promoting the same degradation pathways as strong acids.[6]
Troubleshooting Steps:
-
Confirm the Instability: Spot your compound on a TLC plate and take an NMR of the crude material. Then, take a small amount of your compound, dissolve it in your elution solvent, add a scoop of silica gel, and stir for an hour. Re-run the TLC and NMR. If new spots or peaks appear, your compound is not stable on silica.
-
Deactivate the Silica:
-
Basic Treatment: Neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine or ammonia. Remove the solvent under vacuum before packing the column. This is effective for acid-sensitive compounds.
-
Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil®.[6] For very challenging separations, consider C18 (reverse-phase) chromatography.
-
-
Optimize Elution:
-
Work quickly. Do not let the compound sit on the column for an extended period.
-
Use a slightly more polar solvent system to speed up elution, minimizing contact time with the stationary phase.
-
Guide 2: Inconsistent Results in Biological Assays
Issue: "My indole-containing drug candidate shows variable activity in my cell-based assays. One day it's potent, the next it's weak."
This often points to degradation in the aqueous, oxygen-rich environment of cell culture media.[2]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Never use old stock solutions for biological experiments. Prepare a fresh dilution of your compound from a frozen, inert-atmosphere aliquot immediately before adding it to the cells.[2]
-
Assess Media Stability: Perform a time-course experiment. Add your compound to the specific cell culture medium you use (without cells) and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.
-
Use Antioxidants: If degradation is confirmed, consider if your experiment can tolerate a cell-compatible antioxidant in the media, such as N-acetylcysteine or α-ketoglutaric acid.[2]
-
Solvent Choice: Ensure the final concentration of organic co-solvents like DMSO is low (typically <0.5%) and non-toxic to your cells.[2]
Guide 3: Double Peaks or Peak Tailing in HPLC Analysis
Issue: "My purified indole compound shows a single peak on one HPLC system but gives double peaks or severe tailing on another."
While this can have many causes, for indoles, on-column degradation or interaction is a strong possibility.[7]
| Symptom | Primary Suspect (Indole-Specific) | Troubleshooting Strategy |
| Split/Double Peak | On-column degradation catalyzed by acidic mobile phase or contaminated guard column. | Ensure mobile phase pH is compatible (neutral or slightly basic if possible). Use a guard column and replace it regularly.[2][7] |
| Peak Tailing | Interaction with acidic silanol groups on the column packing material. | Use a column with end-capping. Add a competitor base like 0.1% triethylamine to the mobile phase to block active sites. |
| Ghost Peaks | Degradation in the autosampler while waiting for injection, especially if exposed to light or elevated temperatures. | Prepare fresh samples for analysis. Use an autosampler with temperature control and protect samples from light.[2][7] |
| Irreproducible Retention | Instability in the mobile phase or sample diluent. | Always prepare fresh mobile phases. Ensure the sample is fully dissolved and stable in the injection solvent.[8] |
Part 3: Key Stabilization Protocols & Visual Guides
Protocol 1: Handling Air-Sensitive Indoles Using an Inert Atmosphere
This protocol describes a standard laboratory setup for handling reagents under a nitrogen or argon atmosphere using a balloon.[9][10]
Materials:
-
Round-bottom flask, oven-dried or flame-dried
-
Rubber septum
-
Nitrogen or Argon balloon with a needle attached
-
"Exit" or "vent" needle
-
Dry syringes and needles for liquid transfer
Procedure:
-
Drying: Flame-dry the flask with a stir bar inside under vacuum or oven-dry it at >120°C for several hours.
-
Setup: While the flask is still hot, place it in a clamp and securely fit a rubber septum over the joint.
-
Purging: Insert the inert gas balloon needle through the septum. Then, insert a second "exit" needle to allow the air inside to be displaced. Let the gas flow for 5-10 minutes to thoroughly flush the flask.
-
Cooling: Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of the inert gas (the balloon will remain slightly inflated).
-
Reagent Addition:
-
Solids: Briefly remove the septum, add the solid indole quickly, and immediately re-septum and purge the flask again for 5-10 minutes.
-
Liquids: Use a clean, dry syringe to withdraw the required volume of a liquid reagent. To ensure a completely air-free transfer, first flush the syringe with inert gas from your reaction flask, and then withdraw the liquid from the reagent bottle. Inject the liquid into your reaction flask through the septum.
-
Diagrams and Workflows
A logical workflow is critical for maintaining compound stability.
Workflow for Handling a New Indole Compound
Caption: Workflow for assessing and handling a new indole compound.
Troubleshooting Decision Tree for Indole Degradation
Caption: Decision tree for troubleshooting common indole degradation issues.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
- chem.libretexts.org. (n.d.). Indole Acidity.
- Quora. (2020). Is indole acidic or basic?.
- Wikipedia. (n.d.). Indole.
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- Pace, V., & Holzer, W. (2017).
- ResearchGate. (2022).
- Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society.
- YouTube. (2021). Reaction of Indole.
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study.
- Ren, J., & Tong, R. (2019).
- Organic Chemistry Lab Techniques. (2022).
- MDPI. (2023).
- Asif, M. (2020). Indole: Introduction Acid/Base Reactions. YouTube.
- Separation Science. (2025).
- Organic Chemistry Lab Techniques. (2022).
- LibreTexts Chemistry. (2022). 1.
- Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- PMC. (n.d.).
- Zamann Pharma Support GmbH. (n.d.).
- UT FRI Bioactive Molecules. (2017).
- Tiedink, H. G., et al. (1991). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables.
- MDPI. (n.d.).
- New Journal of Chemistry (RSC Publishing). (n.d.).
- SciSpace. (2012).
- PMC. (n.d.).
- Hilaris Publisher. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Tiedink, H. G., et al. (1991). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
- ResearchGate. (2020). (PDF) Substituent effects on antioxidant activity of monosubstituted indole-3-carbinols: A DFT study.
- PubMed. (n.d.). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases].
- PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- PubMed. (2022).
- ResearchGate. (2023). (PDF)
- MDPI. (n.d.).
- alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- PMC. (2025).
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
- MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025).
- PubMed. (2020).
- HALO Columns. (2023).
- MDPI. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole.
- MDPI. (n.d.). IJMS | Special Issue : Environmental Stress and Metabolic Responses in Plants.
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 7-Phenyl-1H-indole: A Guide for Researchers
The 7-phenyl-1H-indole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional organic materials. The strategic placement of a phenyl group at the 7-position of the indole ring significantly influences the molecule's steric and electronic properties, making its efficient and selective synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of prominent synthetic routes to 7-phenyl-1H-indole, offering insights into the mechanistic nuances, practical considerations, and expected outcomes of each methodology.
Introduction to the Target Molecule: The Significance of the 7-Aryl Indole Moiety
The indole ring system is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of an aryl substituent at the C7 position can modulate these activities and introduce new properties. For instance, 7-arylindoles have been investigated for their potential as kinase inhibitors, antiviral agents, and fluorescent probes. The phenyl group at this position can engage in additional π-stacking interactions and provides a handle for further functionalization, making the development of robust synthetic strategies to access this core structure paramount.
Comparative Analysis of Key Synthetic Strategies
This guide will focus on a comparative analysis of two primary and highly effective strategies for the synthesis of 7-phenyl-1H-indole:
-
Suzuki-Miyaura Cross-Coupling: A Modern Staple for C-C Bond Formation
-
Fischer Indole Synthesis: A Classic and Versatile Approach
We will delve into the underlying principles of each method, present detailed experimental protocols, and provide a comparative summary of their respective advantages and limitations.
Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-indole
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] For the synthesis of 7-phenyl-1H-indole, this typically involves the coupling of 7-bromo-1H-indole with phenylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly with N-H containing heterocycles like indole.[2]
Experimental Protocol: Suzuki-Miyaura Synthesis of 7-Phenyl-1H-indole
The following protocol is a representative procedure for the synthesis of 7-phenyl-1H-indole via a Suzuki-Miyaura coupling reaction.
Materials:
-
7-Bromo-1H-indole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure: [3]
-
To a flame-dried Schlenk flask, add 7-bromo-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-phenyl-1H-indole.
Data and Performance
| Parameter | Suzuki-Miyaura Coupling |
| Starting Materials | 7-Bromo-1H-indole, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Typical Yield | High |
| Key Advantages | High functional group tolerance, commercially available starting materials, generally high yields. |
| Key Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning, need for inert atmosphere. |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] To synthesize 7-phenyl-1H-indole, one would conceptually start from biphenyl-2-ylhydrazine.
Mechanistic Rationale
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving the formation of a phenylhydrazone, followed by a[6][6]-sigmatropic rearrangement (the key bond-forming step), and subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[4]
Figure 2: Simplified workflow of the Fischer indole synthesis.
A variety of Brønsted and Lewis acids can be used to catalyze this transformation, with the choice of acid and solvent influencing the reaction's efficiency and selectivity.[4]
Conceptual Experimental Protocol: Fischer Indole Synthesis of 7-Phenyl-1H-indole
Conceptual Starting Materials:
-
Biphenyl-2-ylhydrazine
-
A suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid)
-
Solvent (e.g., acetic acid or ethanol)
General Procedure: [5]
-
Condense biphenyl-2-ylhydrazine with an appropriate aldehyde or ketone in a suitable solvent, often with gentle heating, to form the corresponding phenylhydrazone.
-
Isolate the phenylhydrazone or proceed in a one-pot fashion.
-
Treat the phenylhydrazone with a strong acid catalyst at an elevated temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into ice-water and neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Anticipated Performance and Considerations
| Parameter | Fischer Indole Synthesis |
| Starting Materials | Biphenyl-2-ylhydrazine, Aldehyde/Ketone |
| Catalyst | Brønsted or Lewis Acid |
| Base | Not applicable |
| Solvent | Acetic acid, Ethanol, etc. |
| Temperature | Elevated temperatures often required |
| Reaction Time | Varies widely (hours) |
| Typical Yield | Moderate to good, but substrate-dependent |
| Key Advantages | Inexpensive reagents, operational simplicity, long-standing and well-understood reaction. |
| Key Disadvantages | Harsh acidic conditions can be incompatible with sensitive functional groups, potential for side reactions, regioselectivity can be an issue with unsymmetrical ketones. |
Spectroscopic Characterization of 7-Phenyl-1H-indole
Confirmation of the successful synthesis of 7-phenyl-1H-indole relies on thorough spectroscopic analysis. While specific spectra for the target molecule were not found in the initial search, representative chemical shifts for similar indole derivatives can provide a useful reference. For a definitive characterization, obtaining ¹H and ¹³C NMR spectra of the purified product is essential.
Expected ¹H NMR Spectral Features:
-
A broad singlet for the N-H proton of the indole ring.
-
A set of signals in the aromatic region corresponding to the protons of the indole core and the phenyl substituent. The protons on the indole ring will exhibit characteristic coupling patterns.
-
The protons on the phenyl ring will typically appear as a multiplet.
Expected ¹³C NMR Spectral Features:
-
Distinct signals for the eight carbon atoms of the indole core and the six carbon atoms of the phenyl ring.
-
The chemical shifts will be influenced by the electronic environment of each carbon atom.
Conclusion and Recommendations
Both the Suzuki-Miyaura cross-coupling and the Fischer indole synthesis represent viable pathways to 7-phenyl-1H-indole, each with its own set of strengths and weaknesses.
-
The Suzuki-Miyaura coupling is a modern, highly reliable, and versatile method that offers excellent functional group tolerance and generally high yields.[2][3] Its primary drawbacks are the cost of the palladium catalyst and the requirement for an inert atmosphere. This route is highly recommended for small-scale synthesis in a research setting, especially when working with complex molecules bearing sensitive functional groups.
-
The Fischer indole synthesis is a classic, cost-effective, and operationally simpler method that is well-suited for larger-scale preparations where the starting materials are readily available and the substrate is tolerant of harsh acidic conditions.[4][5] However, potential issues with regioselectivity and the compatibility of functional groups should be carefully considered.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability and cost of starting materials, and the presence of other functional groups in the molecule. For the synthesis of novel and complex derivatives of 7-phenyl-1H-indole, the Suzuki-Miyaura approach generally offers greater flexibility and reliability.
References
- Current time information in Pasuruan, ID. (n.d.).
-
Larock indole synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Larock Indole Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]
- Larock Reaction in the Synthesis of Heterocyclic Compounds. (2015). Current Organic Chemistry, 19(12), 1134-1165.
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021). RSC Advances, 11(61), 38675-38681.
-
Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]
- The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. (2010). Tetrahedron, 66(33), 6329-6337.
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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1-Phenyl-1H-indole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(11), 6197-6206.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society, 133(45), 18050-18053.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved February 15, 2026, from [Link]
Sources
Catalytic Divergence: A Head-to-Head Assessment of Brønsted vs. Lewis Acids in Indole Synthesis
Executive Summary: The Indole Imperative
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 100 FDA-approved drugs, from classic triptans (Sumatriptan) to modern kinase inhibitors (Osimertinib). While the Fischer Indole Synthesis remains the premier method for constructing this ring system, the choice of acid catalyst—Brønsted (Protic) vs. Lewis (Aprotic) —is often treated as a trivial variable.
This guide argues that the catalyst choice is the single most critical determinant of reaction success for complex substrates. We compare the "sledgehammer" efficiency of traditional Brønsted acids against the "scalpel-like" precision of Lewis acids, providing a decision framework for process chemists.
Mechanistic Divergence
To understand the performance differences, we must visualize where these catalysts intervene. Both accelerate the reaction, but their interaction with the hydrazone intermediate differs electronically and sterically.
The Shared Pathway & Activation Points
The reaction proceeds via the hydrazone, tautomerization to the ene-hydrazine, and a key [3,3]-sigmatropic rearrangement.[1]
-
Brønsted Acids (
): Protonate the imine nitrogen ( -nitrogen), drastically lowering the energy barrier for ene-hydrazine formation. However, the small size of the proton offers no steric control. -
Lewis Acids (
): Coordinate to the imine nitrogen. The metal center's bulk can influence the geometry of the transition state, potentially altering regioselectivity, and prevents side-reactions associated with high proton concentrations (e.g., acid-catalyzed hydrolysis).
Figure 1: Mechanistic intervention points. Note that while both acids drive the ene-hydrazine formation, Lewis acids (Blue path) offer steric tunability that protons (Red path) lack.
Head-to-Head Performance Matrix
The following data synthesizes trends from comparative studies involving standard substrates (e.g., cyclohexanone + phenylhydrazine).
| Feature | Brønsted Acids (e.g., H₂SO₄, PPA, HCl) | Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃[2][3]·OEt₂) | Winner |
| Reaction Rate | Extremely Fast. Often exothermic; can be complete in minutes. | Moderate. Often requires reflux or prolonged heating. | Brønsted |
| Yield (Simple) | High (>85%). Excellent for robust substrates. | Good (70-90%). Comparable, but workup can be trickier (emulsions). | Tie |
| Functional Group Tolerance | Low. Acid-labile groups (acetals, BOC, silyl ethers) are often cleaved. | High. Compatible with acid-sensitive groups; milder conditions. | Lewis |
| Regioselectivity | Thermodynamic Control. Favors more substituted alkene intermediate. Hard to tune. | Tunable. Chelation effects can sometimes favor kinetic products. | Lewis |
| Scalability | High. Cheap, readily available. PPA is standard for kg-scale. | Moderate. Metal waste disposal and catalyst cost are issues at scale. | Brønsted |
| "Green" Potential | Low to Medium. Large volumes of acidic waste. | High. Solid-supported Lewis acids (Zeolites) or Ionic Liquids allow recycling. | Lewis |
Deep Dive: The Regioselectivity Problem
When reacting unsymmetrical ketones (e.g., 2-methylcyclohexanone), two isomeric indoles can form. This is the most complex aspect of the comparison.
-
The Brønsted Effect: Strong protic acids (like Polyphosphoric Acid - PPA) drive the reaction toward the thermodynamic enamine . This typically yields the more substituted indole (e.g., 2,3-disubstituted).
-
The Lewis Effect: Lewis acids can be chosen to coordinate tightly, sometimes "freezing" the kinetic enamine or directing the reaction via steric repulsion between the catalyst ligands and the ketone side chain.
-
Evidence: Studies utilizing Zeolites (solid Lewis acids) have shown altered isomer ratios compared to homogeneous
, attributed to "shape selectivity" within the catalyst pores.
-
Critical Insight: If your target requires the less substituted indole from an unsymmetrical ketone, a bulky Lewis acid or a shape-selective solid acid is your best chance—standard PPA will almost certainly fail you.
Validated Experimental Protocols
Protocol A: The "Sledgehammer" (Brønsted)
Catalyst: Polyphosphoric Acid (PPA) Best For: Simple substrates, scale-up, acid-stable molecules.
-
Preparation: In a 3-neck flask equipped with a mechanical stirrer (PPA is viscous), charge Polyphosphoric Acid (10–15 g per 1 g of reactant). Heat to 50°C to lower viscosity.
-
Addition: Add the phenylhydrazone (or equimolar mixture of hydrazine/ketone) portion-wise. Caution: Exothermic.
-
Reaction: Heat to 100–110°C. Monitor by TLC (disappearance of hydrazone). Reaction is usually complete in 30–60 mins.
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. (PPA hydrolysis is slow; ensure complete mixing).
-
Isolation: The crude indole usually precipitates.[5] Filter, wash with water, and recrystallize (often from Ethanol/Water).
Protocol B: The "Scalpel" (Lewis)
Catalyst: Zinc Chloride (
-
Preparation: In a round-bottom flask, dissolve ketone (1.0 eq) and arylhydrazine (1.0 eq) in Glacial Acetic Acid (5–10 volumes).
-
Catalyst: Add anhydrous
(1.0–2.0 eq). Note: Fused is preferred to remove moisture. -
Reaction: Reflux (118°C) under inert atmosphere (
). This method is slower; allow 2–4 hours. -
Work-up: Cool to RT. Evaporate most of the acetic acid under reduced pressure.
-
Extraction: Dilute residue with water and extract with EtOAc. Wash organic layer with sat.
(to remove residual acid) and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Lewis acid reactions often leave zinc salts or oligomers requiring filtration).
Decision Framework
Use this logic flow to select the correct methodology for your specific molecule.
Figure 2: Catalyst Selection Workflow. Yellow nodes represent decision gates; colored nodes represent the optimal chemistry choice.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[14] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
Prochazka, M. P., & Carlson, R. (1989). "On the roles of Lewis acids and solvents in the Fischer indole synthesis." Acta Chemica Scandinavica, 43, 651–659. Link
-
Gore, S., Baskaran, S., & König, B. (2012).[14] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571. Link
-
Kiyooka, S., et al. (2017).[15] "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." The Journal of Organic Chemistry, 82(15), 7939–7945. Link[13]
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A Comparative Guide to Molecular Docking of 7-Phenyl-1H-indole Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of 7-phenyl-1H-indole analogs through the lens of molecular docking, a cornerstone of modern computational drug design. We will explore the rationale behind selecting this scaffold, detail a robust and self-validating docking protocol, and compare the performance of various analogs against key therapeutic targets, grounding our in silico findings with supporting experimental data.
The Rationale: Why 7-Phenyl-1H-indoles and Molecular Docking?
The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 7-phenyl-1H-indole subclass, in particular, offers a synthetically accessible framework with multiple points for diversification, allowing for the fine-tuning of pharmacological properties.[5][6][7][8]
Causality Behind Experimental Choices:
-
Scaffold Selection: The 7-phenyl-1H-indole structure provides a rigid core with a flexible phenyl group. This combination is ideal for exploring binding pockets in proteins, where the indole can form crucial hydrogen bonds and π-stacking interactions, while the appended phenyl ring can be modified to probe different sub-pockets, thereby enhancing potency and selectivity.
-
Therapeutic Target Selection: The broad bioactivity of indoles makes them suitable for targeting a wide range of proteins. For this guide, we focus on two areas of high therapeutic need:
-
Oncology: Specifically targeting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. Inhibiting PARP-1 is a validated strategy for treating cancers with specific mutations, such as BRCA1/2.[9][10]
-
Infectious Diseases: Targeting bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC), which is essential for the synthesis of the bacterial cell wall. Its absence in humans makes it an excellent target for developing selective antibacterial agents.[11]
-
-
Methodology Selection: Molecular docking is employed as a predictive tool to model the interaction between a ligand (the indole analog) and a protein target at the atomic level.[3][12] This computational method allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and biological testing. This significantly reduces the time and cost associated with early-stage drug discovery.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure scientific integrity, every computational protocol must be robust and reproducible. The following step-by-step workflow represents a standard, self-validating system for molecular docking studies.
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our examples, we will use PARP-1 (PDB ID: 6NRH) and MurC ligase.[9]
-
Pre-processing: Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges to all atoms of the protein.
Step 2: Ligand Preparation
-
Generate 3D Structures: Draw the 7-phenyl-1H-indole analogs using chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand's geometry is realistic.
-
Assign Charges & Torsion: Assign appropriate partial charges and define rotatable bonds (torsions) for the ligand to allow for flexibility during the docking process.
Step 3: Docking and Analysis
-
Grid Generation: Define the active site. This is typically done by creating a grid box centered on the position of a known inhibitor or a catalytically important residue in the protein's binding pocket.
-
Execution of Docking: Run the molecular docking algorithm (e.g., using software like AutoDock or Schrödinger's Glide).[12][13] The software will systematically explore different conformations and orientations of the ligand within the defined active site.
-
Scoring and Pose Selection: The software calculates a binding energy (or docking score), usually in kcal/mol, for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the best-scoring pose to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's active site residues.[11][14]
Figure 2: Key interactions of analog 4g in the PARP-1 active site.
Comparative Analysis: Indole Analogs vs. MurC in Bacteriology
In the search for new antimicrobial agents, indole derivatives have been docked against essential bacterial enzymes. A study involving novel indole moieties evaluated their interaction with UDP-N-acetylmuramate-l-alanine ligase (MurC), a crucial enzyme in bacterial cell wall synthesis. [11] The docking study compared the binding energies of synthesized compounds against the MurC active site, using the standard antibiotic ampicillin as a reference. [11]
| Compound ID | Description | Binding Energy (kcal/mol) vs. MurC | Experimental Activity (MIC vs. B. subtilis, µg/mL) |
|---|---|---|---|
| Compound 9 | Thieno[3,2-b]furan-indole conjugate | -11.5 | 7.8 |
| Compound 3 | Chromenol-indole conjugate | -9.8 | 15.6 |
| Compound 7 | Dihydroquinoline-indole conjugate | -9.5 | 31.2 |
| Ampicillin | Standard Antibiotic | -8.0 | 15.6 |
Data synthesized from Mohamed, S. K., et al. (2022). [11] Analysis of Results:
The results are highly encouraging for the development of new antibacterial agents. Compound 9 demonstrated a significantly lower (more favorable) binding energy of -11.5 kcal/mol compared to the standard drug ampicillin (-8.0 kcal/mol). [11]This superior in silico prediction was validated by the experimental data, where Compound 9 showed excellent antibacterial activity, inhibiting Bacillus subtilis at a concentration of 7.8 µg/mL, which was twice as effective as ampicillin in that study. [11] The molecular docking revealed that the extensive heterocyclic system of Compound 9 allowed it to form multiple hydrogen bonds and pi-stacked interactions within the MurC active site, leading to its high binding affinity and potent biological activity. [11]This demonstrates how docking can guide the design of more complex analogs that can better occupy and interact with a target's binding site.
Conclusion and Future Directions
This comparative guide illustrates the power of molecular docking in the rational design and evaluation of 7-phenyl-1H-indole analogs and their bioisosteres. The strong correlation observed between in silico binding affinities and in vitro experimental data across different therapeutic areas—oncology and bacteriology—underscores the value of this computational approach.
-
Key Insights: The analyses reveal that specific substitutions on the phenyl ring of the indole scaffold can dramatically influence binding affinity and biological potency. Electron-withdrawing groups appear beneficial for PARP-1 inhibition, while larger, more complex heterocyclic systems enhance binding to the bacterial MurC enzyme.
-
Limitations: It is crucial to acknowledge that molecular docking is a predictive tool. It simplifies complex biological systems and does not account for factors like compound solubility, cell permeability, or metabolic stability.
-
Next Steps: The promising analogs identified through these studies, such as compound 4g for PARP-1 and compound 9 for MurC, serve as excellent lead candidates. [9][11]The logical next steps in the drug development pipeline would be:
-
Chemical synthesis and purification of the prioritized compounds.
-
Comprehensive in vitro validation, including enzymatic assays and testing against a broader range of cell lines. [13] 3. In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess their drug-like properties. [13][15] 4. Lead optimization to further improve potency and pharmacokinetic profiles before proceeding to in vivo studies.
-
By integrating computational comparisons with empirical testing, researchers can accelerate the journey from a promising scaffold to a clinically effective therapeutic agent.
References
-
Mohamed, S. K., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Available from: [Link]
-
Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry. Available from: [Link]
-
Abdellatif, K. R. A. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
ResearchGate. (2025). Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds. ResearchGate. Available from: [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Zheng, W., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules. Available from: [Link]
-
Wang, G., et al. (2022). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anti. Arabian Journal of Chemistry. Available from: [Link]
-
Bhardwaj, H., et al. (2021). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]
-
MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available from: [Link]
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Singh, N., & Malik, R. (2016). Instrumental analysis and the molecular docking study for the synthesized indole derivatives. International Journal of Chemical Sciences. Available from: [Link]
-
ACS Publications. (2018). Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Saravanan, B., Saravanan, R.R., & Manivannan, V. (n.d.). Synthesis and Molecular docking studies of Indole based compound. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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National Institutes of Health. (2018). Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. ACS Medicinal Chemistry Letters. Available from: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of phenyl-amino-pyrimidine and indole/oxindole conjugates as potential BCR-ABL inhibitors. ResearchGate. Available from: [Link]
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National Institutes of Health. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. BioMed Research International. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Publishing. Available from: [Link]
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ResearchGate. (2022). A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Docking results of the designed analogs. ResearchGate. Available from: [Link]
-
National Institutes of Health. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Medicinal Chemistry Communications. Available from: [Link]
-
Journal of Advanced Scientific Research. (2023). DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER. Journal of Advanced Scientific Research. Available from: [Link]
-
National Institutes of Health. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology. Available from: [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 7-Phenyl-1H-indole
CAS: 39796-85-9 | Formula: C₁₄H₁₁N | Mol. Weight: 193.24 g/mol
As a Senior Application Scientist, I often see researchers treat structural isomers as identical in safety profile. This is a critical error. While 2-Phenylindole is widely characterized, 7-Phenyl-1H-indole is a specialized scaffold often used in the synthesis of kinase inhibitors and receptor modulators. Its specific toxicological profile is less documented, necessitating a Control Banding approach.
We do not rely on "minimum compliance." We rely on predictive safety . In the absence of specific LD50 data for this isomer, we apply the Precautionary Principle , treating it with the rigor reserved for bioactive heterocyclic intermediates.
Part 1: Hazard Identification & Risk Assessment
The "Unknown" Factor: Because 7-Phenyl-1H-indole is a lipophilic aromatic amine derivative, it possesses structural alerts for biological activity and sensitization .
Predicted Hazard Profile (SAR Analysis)
Based on Structure-Activity Relationships of phenyl-substituted indoles.
| Hazard Class | Predicted H-Code | Operational Implication |
| Skin Irritation | H315 | Lipophilic nature allows rapid interaction with dermal lipids. |
| Eye Damage | H318/H319 | Crystalline dust can cause mechanical and chemical corneal damage. |
| STOT-SE | H335 | Fine powder inhalation triggers respiratory tract irritation.[1] |
| Aquatic Toxicity | H400/H410 | Do not release to drains. High predicted toxicity to aquatic life.[1] |
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not select PPE based on the chemical alone; select it based on the activity .
Tier 1: Standard Handling (Sealed Containers/Storage)
-
Gloves: Single Nitrile (4 mil).
-
Eyes: Safety Glasses with side shields (ANSI Z87.1).
-
Body: Standard Lab Coat (Cotton/Poly blend).
Tier 2: Active Manipulation (Weighing, Solubilization, Synthesis)
This is the critical operational tier for 7-Phenyl-1H-indole.
| Body Area | Required PPE | Scientific Rationale |
| Respiratory | Engineering Control Primary: Certified Chemical Fume Hood. PPE Backup: N95 or P100 Respirator (if hood sash >18"). | Indoles sublime and form fine dusts. Inhalation is the fastest route to systemic exposure. |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) if using DCM. | Breakthrough Dynamics: 7-Phenyl-1H-indole is often dissolved in DMSO or DCM. These solvents permeate single nitrile gloves rapidly, carrying the solute through the skin. |
| Ocular | Chemical Splash Goggles (Vented) | Powder drift is unpredictable. Glasses leave gaps; goggles seal the orbital area. |
| Body | Tyvek® Sleeves or Impervious Apron | Protects wrists/forearms (the most common exposure point during weighing) from dust accumulation. |
Part 3: Operational Protocols
Experiment 1: Precision Weighing of Static-Prone Solids
7-Phenyl-1H-indole is a crystalline solid that often carries a static charge, causing "jumping" during weighing.
-
Engineering Setup: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the compound.
-
Transfer Technique:
-
Do not pour from the stock bottle.
-
Use a micro-spatula.
-
The "Clean-Hand/Dirty-Hand" Rule: Keep your dominant hand (holding spatula) "dirty" (inside hood). Keep non-dominant hand "clean" (adjusting sash/logging weight).
-
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust. Discard wipe as hazardous waste.
Experiment 2: Solubilization (High Permeation Risk)
Solubilizing this compound in DMSO or DMF increases the skin absorption risk by ~100x.
-
Vessel Selection: Use a glass vial with a PTFE-lined screw cap. Avoid snap-caps which can aerosolize droplets upon opening.
-
Solvent Addition: Add solvent slowly down the side of the vial to minimize dust displacement.
-
Mixing: Vortex with the cap tightly sealed . Do not sonicate an open vessel.[2]
-
Glove Check: If any solvent touches your outer glove, change it immediately . The solvent compromises the barrier integrity within seconds.
Part 4: Visualization of Safety Logic
Figure 1: PPE Decision Logic for Indole Derivatives
This flowchart ensures you select the correct protection based on the physical state and carrier solvent.
Caption: Decision tree for selecting PPE based on physical state and solvent permeability. Note the escalation to double-gloving for penetrating solvents.
Part 5: Waste Disposal & Emergency Response
Disposal Protocol (Cradle-to-Grave)
Do not dispose of 7-Phenyl-1H-indole in general trash or down the sink.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Solid Hazardous Waste (Trace Contaminated) .
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
-
-
Labeling: Clearly label as "Toxic / Irritant - Indole Derivative."
Emergency Procedures
-
Eye Contact: Flush for 15 minutes. Do not rub. The crystals can scratch the cornea.
-
Skin Contact: Wash with soap and water.[3][4][5][6] Do not use ethanol to wash skin; it enhances absorption.
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (solvent-dampened), then scoop into a bag.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[7] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9][10] The National Academies Press.[8][11] [Link]
-
PubChem. (n.d.). Compound Summary: 2-Phenylindole (Structural Analog). National Library of Medicine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
